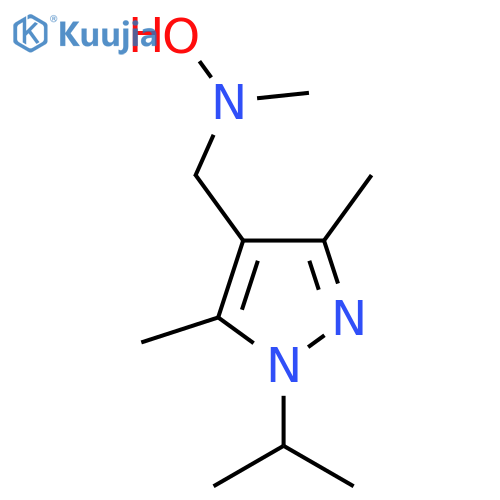

Cas no 2228455-08-9 (N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine)

N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine

- EN300-1742028

- N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine

- 2228455-08-9

-

- インチ: 1S/C10H19N3O/c1-7(2)13-9(4)10(6-12(5)14)8(3)11-13/h7,14H,6H2,1-5H3

- InChIKey: ZEXLRGKSJSGQJW-UHFFFAOYSA-N

- SMILES: ON(C)CC1C(C)=NN(C=1C)C(C)C

計算された属性

- 精确分子量: 197.152812238g/mol

- 同位素质量: 197.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.1

- トポロジー分子極性表面積: 41.3Ų

N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742028-0.1g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 0.1g |

$779.0 | 2023-09-20 | ||

| Enamine | EN300-1742028-0.05g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 0.05g |

$744.0 | 2023-09-20 | ||

| Enamine | EN300-1742028-0.25g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 0.25g |

$814.0 | 2023-09-20 | ||

| Enamine | EN300-1742028-1.0g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 1g |

$884.0 | 2023-05-26 | ||

| Enamine | EN300-1742028-10.0g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 10g |

$3807.0 | 2023-05-26 | ||

| Enamine | EN300-1742028-0.5g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 0.5g |

$849.0 | 2023-09-20 | ||

| Enamine | EN300-1742028-5.0g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 5g |

$2566.0 | 2023-05-26 | ||

| Enamine | EN300-1742028-2.5g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 2.5g |

$1735.0 | 2023-09-20 | ||

| Enamine | EN300-1742028-1g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 1g |

$884.0 | 2023-09-20 | ||

| Enamine | EN300-1742028-5g |

N-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-N-methylhydroxylamine |

2228455-08-9 | 5g |

$2566.0 | 2023-09-20 |

N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine 関連文献

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamineに関する追加情報

Professional Introduction to Compound with CAS No. 2228455-08-9 and Product Name: N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine

Compound with the CAS number 2228455-08-9 and the product name N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure, characterized by a pyrazole core substituted with dimethyl and isopropyl groups, alongside a hydroxylamine moiety, positions it as a promising candidate for further investigation in drug discovery.

The pyrazole scaffold is a well-known heterocyclic compound that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the 3,5-dimethyl and 1-(propan-2-yl) substituents in the pyrazole ring enhances the compound's interactiveness with biological targets, potentially improving its efficacy and selectivity. This structural configuration is particularly intriguing as it combines lipophilicity with polar functionality, making it an attractive candidate for further development.

The hydroxylamine group at the nitrogen position of the compound introduces a reactive site that can participate in various chemical transformations. Hydroxylamines are known for their role in drug metabolism and have been incorporated into numerous pharmaceuticals due to their ability to form stable bonds with biological molecules. In particular, the N-methylhydroxylamine moiety in this compound may contribute to its bioavailability and pharmacokinetic properties, which are critical factors in drug development.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has significantly accelerated the drug discovery process. The use of molecular docking studies has allowed researchers to identify potential binding sites on target proteins for this compound. Preliminary simulations suggest that N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine may interact effectively with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate activity against certain cancer cell lines, suggesting potential applications in oncology. The pyrazole core's ability to disrupt microtubule formation and inhibit key enzymes involved in cell proliferation has been observed in several preliminary trials. Additionally, the compound's interaction with topoisomerases has been noted, which could lead to novel therapeutic strategies for treating resistant forms of cancer.

The synthesis of this compound presents an interesting challenge due to its complex structure. Multi-step synthetic routes have been developed to introduce the necessary substituents while maintaining high yield and purity. Advances in catalytic methods have allowed for more efficient transformations, reducing the need for hazardous reagents and improving overall sustainability. These synthetic strategies align with current trends in green chemistry, emphasizing environmentally friendly practices in pharmaceutical production.

Evaluation of the compound's toxicity profile is a critical step in its development as a therapeutic agent. Preliminary toxicology studies have shown that N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine exhibits low acute toxicity at tested doses. However, long-term studies are necessary to assess any potential chronic effects. The hydroxylamine group raises concerns about potential metabolic pathways that could lead to reactive intermediates; thus, careful monitoring during both preclinical and clinical phases is essential.

The potential clinical applications of this compound are broad and warrant further investigation. Beyond its anti-inflammatory and anticancer properties, preliminary data suggest that it may also have neuroprotective effects. The ability of pyrazole derivatives to cross the blood-brain barrier makes them particularly interesting for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to confirm these findings and explore additional therapeutic avenues.

The role of computational modeling in optimizing drug candidates cannot be overstated. By leveraging machine learning algorithms, researchers can predict how modifications to the molecular structure will affect its biological activity. This approach has already been used to refine synthetic routes and improve yields for several pharmaceutical compounds. For N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine, computational studies have identified key structural features that can enhance its potency while minimizing side effects.

The integration of interdisciplinary approaches has also been instrumental in advancing our understanding of this compound's potential applications. Collaboration between chemists, biologists, and pharmacologists has led to a more comprehensive view of its pharmacological profile. This holistic approach ensures that all aspects of drug development—structure-based design, biological activity assessment, toxicology evaluation—are considered simultaneously.

In conclusion, compound with CAS number 2228455-08-9 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its pyrazole core substituents enhance interactiveness with biological targets while the hydroxylamine moiety introduces reactive sites for metabolic transformations. Preliminary studies suggest promising applications in treating inflammatory diseases and cancer; however further research is needed to fully elucidate its pharmacological profile and safety profile before clinical translation becomes feasible.

2228455-08-9 (N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine) Related Products

- 114365-07-0(4-(cyanomethyl)benzamide)

- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)

- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)

- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)

- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)

- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)